Antiviral Potency: Sulfonamide Derivative of 2-Oxa-1-azabicyclo[2.2.1]heptane vs. Remdesivir
Derivatization of the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold with a cyclic sulfonamide yields compound 13c, which demonstrates superior antiviral selectivity compared to the clinical standard-of-care, remdesivir [1]. This comparison highlights the potential of this specific bicyclic core to achieve a more favorable therapeutic window when properly functionalized.
| Evidence Dimension | Anti-SARS-CoV-2 activity and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC₅₀ = 0.88 µM; Selectivity Index (SI) = 30.7 |
| Comparator Or Baseline | Remdesivir: SI = 19.1 |
| Quantified Difference | 60% higher selectivity index (30.7 vs. 19.1) |
| Conditions | In vitro SARS-CoV-2 inhibition assay; cytotoxicity assessed on Vero E6 cells (CC₅₀ > 25 µM) |
Why This Matters
This 60% higher selectivity index indicates a significantly larger margin between antiviral efficacy and general cytotoxicity, a critical procurement criterion for advancing safer lead candidates in antiviral drug discovery.
- [1] Tong, J.-B. et al. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorg. Med. Chem. Lett. 2021, 36, 127815. View Source
